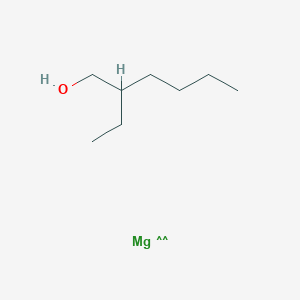

1-Hexanol, 2-ethyl-, magnesium salt (2:1)

Description

Chemical Identity and Precise Nomenclature

The chemical compound "1-Hexanol, 2-ethyl-, magnesium salt (2:1)" is a magnesium alkoxide. Its scientifically precise name is Bis(2-ethylhexoxy)magnesium. This nomenclature indicates that two molecules of the 2-ethylhexoxy group, derived from the alcohol 2-ethyl-1-hexanol, are coordinated to a central magnesium ion. The magnesium ion is in a +2 oxidation state. nih.gov

The parent alcohol, 2-ethyl-1-hexanol, is a branched, eight-carbon chiral alcohol. researchgate.net While the name "isooctanol" is sometimes used in industrial contexts to refer to 2-ethyl-1-hexanol, this is not the IUPAC-sanctioned name. The compound is characterized by its organic alkoxide groups attached to the magnesium center, which imparts solubility in organic solvents.

Below are tables detailing the chemical identifiers for Bis(2-ethylhexoxy)magnesium and the properties of its parent alcohol, 2-ethyl-1-hexanol. Due to the limited availability of specific experimental data for Bis(2-ethylhexoxy)magnesium in public literature, some data for the closely related compound, Magnesium 2-ethylhexanoate (B8288628), is provided for context, with the clear distinction that it is a carboxylate salt and not an alkoxide.

Table 1: Chemical Identifiers for Bis(2-ethylhexoxy)magnesium and Related Compounds Disclaimer: Data for Magnesium 2-ethylhexanoate is provided for informational purposes due to the scarcity of data for Bis(2-ethylhexoxy)magnesium. It is a different chemical compound (a carboxylate salt).

| Identifier | Bis(2-ethylhexoxy)magnesium | 2-Ethyl-1-hexanol | Magnesium 2-ethylhexanoate |

| Systematic Name | 1-Hexanol, 2-ethyl-, magnesium salt (2:1) | 2-Ethyl-1-hexanol | Hexanoic acid, 2-ethyl-, magnesium salt (2:1) americanelements.com |

| Common Name | Bis(2-ethylhexoxy)magnesium | 2-Ethylhexyl alcohol | Magnesium octanoate (B1194180) americanelements.com |

| CAS Number | Not explicitly found | 104-76-7 | 15602-15-0 americanelements.comguidechem.com |

| Molecular Formula | C16H34MgO2 | C8H18O | C16H30MgO4 guidechem.comchemscene.com |

| Molecular Weight | 282.75 g/mol (calculated) | 130.23 g/mol | 310.71 g/mol guidechem.comchemscene.com |

Table 2: Physicochemical Properties of 2-Ethyl-1-hexanol

| Property | Value |

| Appearance | Colorless liquid researchgate.net |

| Boiling Point | 183-185 °C |

| Melting Point | -70 °C |

| Density | 0.833 g/cm³ at 20 °C researchgate.net |

| Solubility in Water | 0.1 g/100 mL at 20 °C |

| Vapor Pressure | 0.05 mmHg at 20 °C |

Fundamental Significance in Contemporary Chemical Science

Bis(2-ethylhexoxy)magnesium and related magnesium alkoxides hold considerable significance in modern chemical science, primarily for their role as precursors and components in catalysis, particularly in the field of polymerization.

Role in Ziegler-Natta Catalysis:

A significant application of magnesium alkoxides, including those derived from 2-ethyl-1-hexanol, is in the preparation of supports for Ziegler-Natta catalysts. These catalysts are of paramount importance in the industrial production of polyolefins like polyethylene (B3416737) and polypropylene. The magnesium-based support plays a crucial role in the catalyst's activity and the properties of the resulting polymer.

Research has demonstrated the use of 2-ethyl-1-hexanol in the synthesis of magnesium chloride supports for Ziegler-Natta catalysts. In one approach, a magnesium alkyl, such as butyl octyl magnesium (BOMAG), is treated with an alcohol like 2-ethyl-1-hexanol. This reaction forms a magnesium alkoxide, which is then reacted with a halogenating agent to precipitate magnesium chloride. This method allows for the production of highly active and water-free magnesium chloride support materials.

Advancements in Polymerization:

Beyond their use in Ziegler-Natta systems, magnesium complexes are explored as catalysts for other polymerization reactions. Their low cost, low toxicity, and the high abundance of magnesium make them an attractive and more environmentally benign alternative to catalysts based on heavy metals. fishersci.co.uk

Magnesium alkoxide complexes, particularly those with bulky ligands, have been investigated for the ring-opening polymerization (ROP) of cyclic esters to produce biodegradable polyesters like polylactic acid (PLA). fishersci.co.uk While specific studies focusing solely on Bis(2-ethylhexoxy)magnesium are not abundant in the literature, the general reactivity of magnesium alkoxides suggests its potential in this area. Research on similar mononuclear magnesium bis(alkoxide) complexes has shown that they can be active in both the ring-opening polymerization of lactide and the ring-opening copolymerization (ROCOP) of epoxides and cyclic anhydrides. fishersci.co.uk These processes are key to producing a diverse range of polyesters with varied properties. fishersci.co.uk

The study of magnesium alkoxides in catalysis is an active area of research, with efforts focused on designing new complexes with tailored reactivity and selectivity for various polymerization processes. The fundamental understanding of the structure-activity relationships in these magnesium compounds is crucial for the development of next-generation catalysts for sustainable polymer chemistry.

Structure

3D Structure of Parent

Properties

CAS No. |

98906-78-6 |

|---|---|

Molecular Formula |

C8H18MgO |

Molecular Weight |

154.53 g/mol |

InChI |

InChI=1S/C8H18O.Mg/c1-3-5-6-8(4-2)7-9;/h8-9H,3-7H2,1-2H3; |

InChI Key |

WVWIZJDEQLMIQA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CO.[Mg] |

Origin of Product |

United States |

Synthetic Methodologies for Bis 2 Ethylhexoxy Magnesium and Cognate Magnesium Alkoxides

Direct Synthesis from Organomagnesium Compounds and Alcohols

A primary and versatile method for the preparation of magnesium alkoxides involves the reaction of organomagnesium compounds with alcohols. This approach allows for a clean and often high-yielding synthesis, with the driving force being the protonolysis of the highly basic carbon-magnesium bond by the acidic hydroxyl group of the alcohol.

Alkylmagnesium Precursors and 2-Ethyl-1-hexanol Reactants

The synthesis of bis(2-ethylhexoxy)magnesium can be achieved using alkylmagnesium precursors. A patented method describes the preparation of magnesium alcoholates, including those derived from 2-ethyl-1-hexanol, by reacting a 1,3-diene/magnesium metal addition product with the corresponding alcohol. google.com This method provides a route to magnesium alkoxides of the formula Mg(OR)₂, where R can be a 2-ethylhexyl group. google.com The reaction is typically carried out in a polar, aprotic solvent. google.com

Another common type of alkylmagnesium precursor is a dialkylmagnesium compound, such as n-butyl-sec-butylmagnesium. The reaction of such precursors with two equivalents of an alcohol leads to the formation of the corresponding magnesium bis(alkoxide). For instance, the treatment of n-butyl-sec-butylmagnesium with two equivalents of a bulky alcohol like di-tert-butylphenylmethanol has been shown to form the mononuclear bis(alkoxide) complex Mg(OR)₂(THF)₂. rsc.orgrsc.org This reaction proceeds sequentially, with the less sterically hindered n-butyl group being replaced first, followed by the sec-butyl group. rsc.org While not specifically detailing the use of 2-ethyl-1-hexanol, this general and well-established reactivity provides a clear pathway for the synthesis of bis(2-ethylhexoxy)magnesium.

The reaction of magnesium metal with alcohols is another direct route, though it can be slow and often requires activation of the magnesium or the use of catalysts. For less reactive metals like magnesium, a catalyst may be necessary for the successful synthesis of alkoxides from elemental metal and the alcohol. rsc.org

Table 1: Synthesis of Magnesium Alkoxides from Alkylmagnesium Precursors

| Alkylmagnesium Precursor | Alcohol Reactant | Product | Key Findings | Reference(s) |

| 1,3-diene/magnesium addition product | 2-ethyl-1-hexanol | Bis(2-ethylhexoxy)magnesium | Provides a direct route to the target compound. | google.com |

| n-Butyl-sec-butylmagnesium | Di-tert-butylphenylmethanol | Mg(OCtBu₂Ph)₂(THF)₂ | Reaction proceeds via a stepwise replacement of alkyl groups. | rsc.orgrsc.org |

| n-Butyl-sec-butylmagnesium | 1-Adamantyl-tert-butylphenylmethanol | Mg(OCAdtBuPh)₂(THF)₂ | Selectively forms the mononuclear bis(alkoxide) complex. | nih.gov |

Application of Grignard Reagents in Alkoxide Formation

Grignard reagents (RMgX) are highly versatile intermediates in organic chemistry and serve as precursors for magnesium alkoxides. Their reaction with alcohols is a straightforward acid-base reaction, where the alcohol protonates the carbanionic carbon of the Grignard reagent, yielding an alkane and a magnesium alkoxide halide (ROMgX). To obtain the bis(alkoxide) Mg(OR)₂, a subsequent reaction or a different stoichiometry is required.

A more common application of Grignard reagents in forming magnesium alkoxides is their reaction with carbonyl compounds. The nucleophilic addition of a Grignard reagent to an aldehyde or ketone results in the formation of a magnesium alkoxide intermediate. masterorganicchemistry.comquora.comyoutube.comadichemistry.com For example, the reaction of a Grignard reagent with an aldehyde yields a secondary magnesium alkoxide, which upon hydrolysis gives a secondary alcohol. youtube.com Similarly, reaction with a ketone produces a tertiary magnesium alkoxide. masterorganicchemistry.com

While this method is primarily used to synthesize alcohols after a subsequent hydrolysis step, the initial product is indeed a magnesium alkoxide. For example, the reaction of methylmagnesium bromide with an aldehyde will form a secondary magnesium alkoxide intermediate. youtube.com This fundamental reactivity is a cornerstone of organic synthesis for carbon-carbon bond formation and demonstrates a key pathway to magnesium alkoxide species. masterorganicchemistry.comquora.com

Advanced Synthetic Routes via Magnesium Alkyl Complexes

Beyond the direct protonolysis of organomagnesium compounds with alcohols, more advanced synthetic strategies have been developed. These routes often involve the insertion of unsaturated molecules into magnesium-carbon bonds, leading to the formation of magnesium alkoxides with more complex structures.

Carbonyl Moiety Insertion Reactions Leading to Alkoxides

The insertion of a carbonyl moiety, such as from a ketone or aldehyde, into a magnesium-alkyl bond is a fundamental step in many organic reactions. As mentioned previously, the reaction of Grignard reagents with aldehydes and ketones proceeds through the formation of a magnesium alkoxide. masterorganicchemistry.comd-nb.info This can be viewed as the insertion of the carbonyl group into the carbon-magnesium bond.

Esters can also react with Grignard reagents, but in this case, two equivalents of the Grignard reagent typically add. masterorganicchemistry.comadichemistry.com The initial addition leads to a ketone intermediate after the elimination of a magnesium alkoxide, which then rapidly reacts with a second equivalent of the Grignard reagent to form a tertiary magnesium alkoxide. masterorganicchemistry.com

More sophisticated examples involve the Oppenauer oxidation of magnesium alkoxides, which can trigger subsequent aldolization reactions. nih.gov In these systems, a magnesium alkoxide can be oxidized in the presence of a silylglyoxylate, leading to the in-situ generation of an aldehyde and a magnesium enolate, which then undergo an aldol (B89426) reaction. nih.gov

Unique Pathways for Carbon Monoxide Conversion to Alkoxide Species

A remarkable and unconventional route to magnesium alkoxides involves the reaction of magnesium alkyl complexes with carbon monoxide (CO). While the insertion of CO into metal-alkyl bonds is a fundamental step in many catalytic processes, its selective conversion to an alkoxide is challenging due to the stability of the C≡O triple bond and the instability of the resulting acyl intermediates. d-nb.inforesearchgate.net

However, a specific magnesium alkyl complex stabilized by a dipyrromethenide ligand has been shown to react with carbon monoxide in a highly selective manner to produce a magnesium alkoxide. d-nb.inforesearchgate.net This reaction is noteworthy as it results in the formation of three new carbon-carbon bonds in a single step, converting the magnesium alkyl into a magnesium alkoxide. d-nb.info This represents a rare example of a highly selective, multi-fold addition to carbon monoxide under relatively mild conditions to afford an alkoxide without polymerization or side reactions. d-nb.inforesearchgate.net

Table 2: Advanced Synthesis of Magnesium Alkoxides

| Synthetic Route | Reactants | Intermediate/Product | Key Features | Reference(s) |

| Carbonyl Insertion | Grignard Reagent + Aldehyde/Ketone | Magnesium alkoxide | Fundamental reaction for alcohol synthesis. | masterorganicchemistry.comd-nb.info |

| CO Conversion | (MesDPM)MgnBu + CO | (MesDPM)Mg-alkoxide | Highly selective three-fold addition to CO. | d-nb.inforesearchgate.net |

Controlled Synthesis of Polynuclear Magnesium Alkoxide Clusters

Magnesium alkoxides have a strong tendency to aggregate, forming polynuclear clusters. The controlled synthesis of these clusters is an area of active research, as the structure of the cluster can significantly influence its reactivity and catalytic activity. The synthesis of trinuclear and tetranuclear magnesium alkoxide clusters has been achieved through the reaction of dibutylmagnesium (B73119) with a mixture of an aminoalcohol (like 2-N,N-dimethylaminoethanol) and various phenols. This approach allows for the construction of well-defined clusters with triangular or rhombic magnesium-oxygen cores. These clusters have demonstrated high activity as initiators for the ring-opening polymerization of lactide.

β-Hydride Elimination Strategies for Monomeric Alkoxide Generation

β-Hydride elimination is a fundamental reaction in organometallic chemistry wherein a metal-alkyl or metal-alkoxide complex converts into a metal-hydride and an alkene or a carbonyl compound, respectively. wikipedia.org This intramolecular process is a key consideration in the synthesis and stability of magnesium alkoxides, including bis(2-ethylhexoxy)magnesium. The generation of monomeric magnesium alkoxide species is often desirable for catalytic applications, as it can lead to more well-defined and reactive sites.

The primary requirements for β-hydride elimination to occur are the presence of a hydrogen atom on the carbon atom beta to the oxygen of the alkoxide group and a coordinatively unsaturated metal center. wikipedia.org The 2-ethylhexyl group in bis(2-ethylhexoxy)magnesium possesses β-hydrogens, making it susceptible to this elimination pathway under certain conditions. The reaction transforms the metal-alkoxide into a metal-hydride and an alkene. wikipedia.org

Strategies to control or utilize β-hydride elimination focus on manipulating the coordination environment of the magnesium center and the steric and electronic properties of the ligands. researchgate.netnih.gov For instance, the use of bulky ancillary ligands can stabilize monomeric magnesium alkoxide complexes, potentially inhibiting oligomerization and influencing the equilibrium of the β-hydride elimination reaction. nih.govnsf.gov While β-hydride elimination can be an undesirable side reaction leading to catalyst deactivation or reduced molecular weight in polymerizations, it can also be harnessed as a synthetic tool. wikipedia.org In specific contexts, it provides a route to generate reactive magnesium-hydride species, which are themselves active catalysts for transformations like hydrosilylation and hydroboration. researchgate.netacs.org

The synthesis of monomeric magnesium alkoxides from magnesium alkyls can proceed via a β-hydride elimination route. researchgate.net Although detailed studies specifically documenting this strategy for generating monomeric bis(2-ethylhexoxy)magnesium are not prevalent, the general mechanism provides a plausible pathway for its formation and subsequent reactions in catalytic systems.

Specialized Preparative Techniques for Catalytic Magnesium Dialkoxides

The preparation of magnesium dialkoxides, such as bis(2-ethylhexoxy)magnesium, is critical for their use as precursors in advanced catalyst systems. These techniques are designed to produce materials with specific morphologies, compositions, and reactivities suitable for industrial applications, particularly for Ziegler-Natta catalysts.

Multi-step Catalyst Precursor Syntheses for Olefin Polymerization

The synthesis of Ziegler-Natta catalysts is a multi-step process where magnesium alkoxides play a crucial role as precursors for the magnesium chloride support. mdpi.comnih.gov Bis(2-ethylhexoxy)magnesium is particularly valued because of its solubility in hydrocarbon solvents, which allows for homogeneous reaction conditions in the initial stages of catalyst preparation. google.com

A typical synthetic sequence involves the reaction of a magnesium alkyl, such as butyl octyl magnesium (BOMAG), with 2-ethylhexanol. mdpi.com This reaction forms a soluble magnesium alkoxide solution. This solution is then reacted with a chlorinating agent, like ethyl aluminum dichloride or titanium tetrachloride, to precipitate magnesium chloride (MgCl₂) in a highly active form. mdpi.comnih.gov The characteristics of the final catalyst are heavily influenced by the conditions of this precipitation step.

The process can be summarized in the following stages:

Alkoxide Formation: A magnesium alkyl is reacted with an alcohol, such as 2-ethylhexanol, in a hydrocarbon solvent. mdpi.com

Precipitation: The resulting magnesium alkoxide solution is treated with a chlorinating agent to form a solid MgCl₂ support. mdpi.comgoogle.com

Titanation: The MgCl₂ support is then treated with titanium tetrachloride (TiCl₄), often in the presence of an internal electron donor like a phthalate (B1215562), to incorporate the active titanium sites. nih.govippi.ac.ir

Washing and Drying: The final catalyst is washed to remove byproducts and unreacted reagents and then dried to yield a solid, active catalyst. nih.gov

This multi-step approach allows for precise control over the catalyst's composition and structure, which in turn dictates its performance in olefin polymerization. ippi.ac.ir

Integration into Spherical Carrier Materials for Ziegler-Natta Catalysts

The morphology of the catalyst particle is a critical parameter for industrial polymerization processes, especially in gas-phase and slurry reactors. ippi.ac.ir Spherical catalyst particles lead to polymers with high bulk density and good flowability, which are essential for smooth reactor operation. ippi.ac.ir The use of soluble magnesium alkoxides like bis(2-ethylhexoxy)magnesium is a key strategy to achieve the desired spherical morphology. google.com

One method involves using a pre-shaped support material, such as spherical silica (B1680970) (SiO₂), which is then impregnated with the magnesium compound. nih.gov A solution of a magnesium alkoxide or a magnesium chloride-alcohol adduct is absorbed into the pores of the silica support. Subsequent treatment with a chlorinating agent and TiCl₄ converts the precursor into the final supported catalyst, largely retaining the spherical shape of the initial silica carrier. nih.gov This results in a bi-supported catalyst (e.g., MgCl₂-SiO₂) that combines the high activity associated with MgCl₂ supports with the excellent morphology control provided by silica. nih.gov

Another approach, known as the chemical conversion method, relies on the recrystallization of MgCl₂ from an alcoholic hydrocarbon solution to form spherical particles. nih.gov Alternatively, a solution of a soluble magnesium dialkoxide, like magnesium di-(2-ethyl-1-hexanolate), is used to precipitate a solid catalyst upon reaction with TiCl₄. google.com The conditions of this precipitation (e.g., temperature, stirring rate, and reagent addition speed) are carefully controlled to influence the particle size and shape of the resulting catalyst. ippi.ac.ir

The relationship between the precursor morphology and the final catalyst morphology is a subject of detailed study, with techniques like computer vision being employed to analyze particle circularity and size distribution. ippi.ac.irippi.ac.ir It is often observed that some attrition can occur during the conversion from the precursor to the final catalyst, leading to a broader particle size distribution. ippi.ac.ir

Interactive Data Table: Catalyst Synthesis Parameters

The following table summarizes typical components and conditions involved in the synthesis of Ziegler-Natta catalysts using magnesium alkoxide precursors.

| Parameter | Description | Example | Reference |

| Mg Precursor | The source of magnesium for the catalyst support. | Magnesium di-(2-ethyl-1-hexanolate) | google.com |

| Solvent | The hydrocarbon medium for the reaction. | Heptane, Toluene | mdpi.comnih.gov |

| Chlorinating Agent | Reagent used to convert the Mg precursor to MgCl₂. | Titanium tetrachloride (TiCl₄), Ethyl aluminum dichloride | mdpi.comgoogle.com |

| Internal Donor | Compound added to control stereospecificity. | Diisobutyl phthalate | ippi.ac.ir |

| Support Material | Optional carrier to control morphology. | Spherical Silica (SiO₂) | nih.gov |

| Titanation Temp. | Temperature for the reaction with TiCl₄. | 80 - 110 °C | mdpi.comnih.gov |

Structural Elucidation and Spectroscopic Characterization of Magnesium Alkoxide Complexes

X-ray Crystallographic Analysis of Solid-State Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in solution. For magnesium alkoxide complexes, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the connectivity and chemical environment of the atoms in the organic ligands.

Proton Nuclear Magnetic Resonance (¹H NMR) Insights

¹H NMR spectroscopy is instrumental in characterizing the organic portion of the magnesium alkoxide complex. The chemical shifts, signal integrations, and coupling patterns of the proton signals provide a detailed map of the 2-ethylhexyl group. The protons closer to the electron-withdrawing magnesium-oxygen bond are expected to be deshielded and appear at a higher chemical shift (downfield) compared to the protons in the free alcohol. The integration of the signals can confirm the stoichiometry of the ligands to the magnesium center.

While a specific ¹H NMR spectrum for 1-Hexanol, 2-ethyl-, magnesium salt (2:1) is not published, general principles of NMR spectroscopy can be applied to predict the expected features. uobasrah.edu.iqorganicchemistrydata.org The complexity of the spectrum can sometimes be managed using techniques like paramagnetic lanthanide shift reagents to simplify overlapping signals. google.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the alkoxide ligands. Each unique carbon atom in the 2-ethylhexyl group will give rise to a distinct signal. Similar to ¹H NMR, the carbon atom directly bonded to the oxygen (C1) is expected to show the most significant downfield shift upon coordination to magnesium.

Although specific ¹³C NMR data for 1-Hexanol, 2-ethyl-, magnesium salt (2:1) is not available, data from the structurally related bis-(2-ethyl hexyl) phthalate (B1215562) can offer some insight into the expected chemical shifts for the 2-ethylhexyl moiety.

Table 1: Representative ¹³C NMR Chemical Shifts for the 2-Ethylhexyl Moiety in a Related Compound

| Carbon Atom | Chemical Shift (δ) in ppm |

| Methyl (CH₃) | 11.3, 14.3 |

| Methylene (CH₂) | 23.64, 24.48, 29.69, 30.15 |

| Methine (CH) | 68.29 |

Data is for bis-(2-ethyl hexyl) phthalate and serves as a reference for the 2-ethylhexyl group.

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements in a compound. For 1-Hexanol, 2-ethyl-, magnesium salt (2:1), this analysis is critical to confirm the empirical formula and the purity of the synthesized complex. The theoretical weight percentages of magnesium, carbon, hydrogen, and oxygen can be calculated from the molecular formula, Mg(C₈H₁₇O)₂.

In the context of its use as a catalyst precursor, the composition is a key quality control parameter. For instance, a magnesium alkoxide precursor used in the synthesis of Ziegler-Natta catalysts was found to have a magnesium content of 22.3% and an alkoxy group content of 76.8%. ippi.ac.ir Such data is vital for ensuring the correct stoichiometry in subsequent catalyst preparation steps.

Table 2: Elemental Composition of a Representative Magnesium Alkoxide Catalyst Precursor

| Element/Group | Content (%) |

| Magnesium (Mg) | 22.3 |

| Alkoxy Groups | 76.8 |

Data from a study on a magnesium alkoxide precursor for Ziegler-Natta catalysts. ippi.ac.ir

Morphological and Crystalline Characterization of Catalyst Components

When magnesium alkoxides are used as precursors for solid catalysts, their morphology and crystalline nature significantly influence the properties of the final catalyst and, consequently, the resulting polymer in polymerization processes.

Scanning Electron Microscopy (SEM) Studies

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of solid materials at high magnification. In the context of catalyst development, SEM is used to study the particle shape, size, and size distribution of the magnesium alkoxide precursor and the resulting catalyst. ippi.ac.ir The morphology of the precursor can directly impact the morphology of the final polymer particles, affecting properties like flowability and bulk density. ippi.ac.irdoaj.org

Studies on magnesium alkoxide precursors for Ziegler-Natta catalysts have utilized SEM to characterize the catalyst particles. ippi.ac.ir These analyses have shown that it is possible to produce spherical catalyst particles, and the morphology of the precursor has a direct bearing on the final catalyst morphology. ippi.ac.irdoaj.org For example, SEM images can reveal if the synthesis process leads to attrition of the precursor particles, which would be observed as a change in circularity and an increase in the particle size distribution span. ippi.ac.ir

Wide-Angle X-ray Scattering (WAXS) Techniques

Extensive research has been conducted on the structural characterization of various magnesium alkoxide complexes, particularly due to their significance as precursors for Ziegler-Natta catalysts. ippi.ac.irresearchgate.netippi.ac.irmdpi.comwikipedia.org Wide-Angle X-ray Scattering (WAXS) is a powerful analytical technique employed to investigate the crystalline and amorphous structures of materials, providing insights into atomic-level arrangements. acs.orgxenocs.com However, a thorough review of publicly available scientific literature and databases reveals a notable absence of specific WAXS data, including diffraction patterns and detailed structural findings, for the compound 1-Hexanol, 2-ethyl-, magnesium salt (2:1) .

While studies on related magnesium alkoxides, such as magnesium ethoxide and more sterically hindered derivatives, have utilized X-ray diffraction techniques to elucidate their structures and morphology, this information is not directly transferable to the target compound. researchgate.netrsc.orgrsc.orgnih.gov For instance, research on magnesium ethoxide has explored its particle growth and crystalline structure in the context of catalyst support materials. researchgate.net Similarly, crystallographic data for complex, bulky magnesium alkoxides have been reported, offering detailed bond lengths and angles for those specific molecules. rsc.orgrsc.orgresearchgate.netresearchgate.netnih.gov

The preparation of Ziegler-Natta catalysts often involves the reaction of magnesium alkoxides with titanium tetrachloride, leading to the formation of nanostructured and often disordered δ-MgCl₂ supported catalysts. mdpi.comacs.orgresearchgate.net WAXS is instrumental in characterizing the resulting catalyst's morphology and the structure of the MgCl₂ support, which are crucial for polymerization activity. ippi.ac.irresearchgate.netippi.ac.iracs.org Studies have detailed the in-situ formation of these catalysts, sometimes starting from precursors like butyl octyl magnesium and 2-ethyl-1-hexanol , but the focus of the WAXS analysis in these cases is on the final catalyst structure rather than the initial magnesium alkoxide salt. mdpi.com

Catalytic Applications of Bis 2 Ethylhexoxy Magnesium and Derived Complexes

Polymerization Processes Catalyzed by Magnesium Alkoxides

Magnesium alkoxides are versatile initiators and catalysts for several types of polymerization processes. Their applications range from the ring-opening polymerization of cyclic esters to produce biodegradable polyesters, to copolymerization reactions and their crucial role in Ziegler-Natta systems for polyolefin production.

Ring-opening polymerization (ROP) of cyclic esters is a prominent method for synthesizing polyesters with well-defined architectures and properties. Magnesium alkoxides have proven to be effective catalysts for this process, offering a pathway to biodegradable and renewable alternatives to traditional polyolefins. nsf.gov The mechanism generally involves the nucleophilic attack of an alkoxide group on the carbonyl carbon of the cyclic ester, leading to the opening of the ring and the formation of a growing polymer chain.

The ROP of lactide to produce polylactic acid (PLA), a widely used biodegradable polymer, is a key application for magnesium-based catalysts. Mononuclear magnesium bis(alkoxide) complexes have demonstrated high activity in the ROP of rac-lactide. nsf.govrsc.org For instance, complexes stabilized by bulky alkoxide ligands are active, although sometimes they may offer limited control over the polymerization process. nsf.govrsc.org

The catalytic activity is influenced by the steric bulk of the ligands attached to the magnesium center. For example, the complex Mg(OCAdtBuPh)2(THF)2 showed higher activity in lactide ROP compared to the less bulky Mg(OCtBu2Ph)2(THF)2, though with moderate control. nih.gov The polymerization can proceed via a coordination-insertion mechanism, where the lactide monomer coordinates to the magnesium center before being inserted into the magnesium-alkoxide bond. The use of a co-initiator, such as benzyl alcohol, is also common in these systems. rsc.org

Table 1: ROP of rac-Lactide using Magnesium Alkoxide Catalysts

| Catalyst | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|

| Mg(OCtBu2Ph)2(THF)2 | 100 | 25 | 0.5 | 98 |

Data compiled from studies on representative bulky magnesium alkoxide catalysts. nih.gov

The ROP of macrolactones, which are less reactive than smaller cyclic esters due to lower ring strain, presents a greater challenge. rsc.org However, certain magnesium alkoxide catalysts have been found to be highly effective even under mild conditions that are typically prohibitive for these monomers. nih.gov Catalysts such as Mg(OCAdtBuPh)2(THF)2 and Mg(OCtBu2Ph)2(THF)2 have successfully polymerized macrolactones like ω-pentadecalactone (PDL) and ω-6-hexadecenlactone (HDL). nih.govrsc.org This capability highlights the high activity of these simple magnesium systems, expanding the range of monomers that can be used to produce high-molecular-weight polyesters. rsc.org

Table 2: ROP of Macrolactones with Mg(OCAdtBuPh)2(THF)2 Catalyst

| Monomer | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|

| ω-pentadecalactone (PDL) | 100 | 80 | 24 | 93 |

Data based on research findings for bulky magnesium alkoxide catalysts. nih.gov

Magnesium alkoxides also serve as catalysts in ring-opening copolymerization (ROCOP) reactions, which provide a route to polyesters with diverse structures and functionalities not easily accessible through the ROP of a single type of lactone. rsc.org The combination of two different monomers, such as an epoxide and a cyclic anhydride, allows for the synthesis of a wide array of polyesters. nsf.gov

The copolymerization of propylene oxide (PO) and maleic anhydride (MA) to yield poly(propylene maleate) is an important application catalyzed by magnesium alkoxides. nih.govrsc.org Homoleptic alkoxide magnesium complexes have been shown to be active in this specific copolymerization. nsf.gov The process involves the alternating insertion of the epoxide and anhydride monomers into the growing polymer chain, a reaction efficiently mediated by catalysts like Mg(OCAdtBuPh)2(THF)2 and Mg(OCtBu2Ph)2(THF)2. nih.gov This synthetic route is attractive due to the availability of a wide variety of epoxides and anhydrides, enabling the production of functionalized polyesters with tailored properties. rsc.org

In the realm of polyolefin production, Ziegler-Natta catalysis is a cornerstone technology. While not typically the primary catalyst, magnesium compounds are fundamental components of modern heterogeneous Ziegler-Natta catalysts, particularly as supports for the active titanium species. mdpi.com Magnesium alkyls, which are precursors to magnesium alkoxides and other magnesium derivatives, are used to generate highly active and water-free magnesium chloride (MgCl2) supports. mdpi.com

The process often involves reacting a magnesium compound, such as an organomagnesium compound, with a halogenating agent to produce solid particles of magnesium chloride. google.com These MgCl2 supports possess a specific morphology and high surface area, which are crucial for the dispersion and activation of the titanium catalyst. mdpi.com The interaction between the magnesium support and the titanium compound is critical for the high activity of the catalyst system in the polymerization of alpha-olefins like ethylene and propylene. mdpi.com The use of magnesium-based supports led to a significant increase in catalyst activity, a key development that made the removal of catalyst residues from the final polymer product unnecessary. mdpi.com

Application as Stabilizers in Polymer Manufacturing

Magnesium compounds, including alkoxides and hydroxides, are utilized as stabilizers and flame retardants in polymer manufacturing. Magnesium hydroxide, for example, improves the thermal stability of polymer blends like paraffin/HDPE. semanticscholar.org It functions by undergoing an endothermic decomposition at elevated temperatures, releasing water and forming a protective layer of magnesium oxide on the polymer surface. semanticscholar.org This process retards heat transfer and slows the degradation of the polymer matrix. semanticscholar.org

Similarly, magnesium alkoxides can be incorporated into polymer systems to enhance thermal properties. worldwidejournals.com For instance, they have been used in the sol-gel synthesis of resins to improve thermal stability. worldwidejournals.com The presence of magnesium can also contribute to the flame retardancy of polymer composites by forming synergistic effects with other additives, creating a "physical barrier" that prevents the transfer of heat and oxygen. semanticscholar.org The stabilization of colorants within polymer matrices has also been achieved using magnesium-containing compounds like aluminum-magnesium hydroxycarbonate, which enhances the thermal stability of the dye and reduces the flammability of the final product. mdpi.com

Contributions to Advanced Organic Synthesis

Beyond polymer science, magnesium alkoxides like bis(2-ethylhexoxy)magnesium are valuable reagents and catalysts in advanced organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds and transformations of carbonyl groups.

Facilitation of Carbon-Carbon Bond Formation through Alkoxide Intermediates

Magnesium alkoxides serve as key intermediates and catalysts in fundamental carbon-carbon bond-forming reactions such as the aldol (B89426) condensation. nih.gov This reaction typically requires a base catalyst to generate an enolate nucleophile. Solid catalysts comprising magnesium oxide have proven effective in promoting aldol condensation reactions, for example, in the conversion of n-butyraldehyde to 2-ethyl-2-hexenal. google.com

In more complex synthetic sequences, magnesium alkoxides can be generated in situ and participate in tandem reactions. For example, a magnesium alkoxide can initiate an Oppenauer oxidation, which in turn generates a ketone and a new magnesium enolate poised to undergo an aldolization reaction. nih.gov A remarkable example of magnesium-mediated C-C bond formation involves the reaction of a magnesium alkyl complex with carbon monoxide, which surprisingly results in the formation of a new alkoxide after the creation of three new carbon-carbon bonds in a single step. d-nb.infofau.de This highlights the potential of magnesium-based systems to mediate complex and selective transformations.

Nucleophilic Addition Reactions with Carbonyl Functionalities

Nucleophilic addition to carbonyl groups is one of the most important transformations in organic synthesis, and magnesium-based reagents are central to this chemistry. masterorganicchemistry.com The reaction of a Grignard reagent (an organomagnesium halide) with an aldehyde or ketone directly produces a magnesium alkoxide intermediate. dalalinstitute.com This intermediate is then typically hydrolyzed to yield the final alcohol product. dalalinstitute.com

Magnesium alkoxides themselves, or complexes derived from them, can act as catalysts for nucleophilic additions. The magnesium center functions as a Lewis acid, coordinating to the carbonyl oxygen and increasing the electrophilicity of the carbonyl carbon, thereby activating it for nucleophilic attack. academie-sciences.fr This principle is applied in reactions like the cyanosilylation of aldehydes, where a magnesium complex can effectively catalyze the addition of a cyanide group to the carbonyl. researchgate.net Furthermore, magnesium alkoxides have been shown to catalyze the hydroboration of ketones, a reaction that involves the addition of a B-H bond across the C=O double bond. researchgate.net

Based on a comprehensive review of available scientific literature, it is not possible to generate an article on the catalytic applications of "1-Hexanol, 2-ethyl-, magnesium salt (2:1)," also known as bis(2-ethylhexoxy)magnesium, that strictly adheres to the provided outline.

Extensive searches for the use of bis(2-ethylhexoxy)magnesium in the specified catalytic reactions—cyanosilylation of aldehydes, hydroboration, stereoselective semihydrogenation of alkynes, and homogeneous hydrogenation of alkenes—did not yield relevant research findings.

The scientific literature on magnesium-catalyzed reactions predominantly focuses on complexes where the magnesium center is supported by more complex ligands, such as β-diketiminato or pincer ligands, which modulate its reactivity. acs.orgrsc.orgnih.gov There is no specific information available to detail the catalytic activity, reaction pathways, or research findings for the simple magnesium salt, bis(2-ethylhexoxy)magnesium, in the context of the requested outline.

Therefore, as the instructions require focusing solely on "1-Hexanol, 2-ethyl-, magnesium salt (2:1)" and the precise sub-topics provided, the generation of a scientifically accurate and informative article is not feasible.

Mechanistic Investigations and Reaction Kinetic Analyses

Elucidation of Carbonyl Insertion Reaction Mechanisms into Mg-R Bonds

The insertion of carbonyl groups into magnesium-carbon (Mg-C) or magnesium-oxygen (Mg-O) bonds is a key step in many synthetic transformations catalyzed by magnesium compounds. While the direct insertion into the Mg-O bond of an alkoxide like magnesium bis(2-ethylhexoxide) is less common, the principles can be understood from studies of related Mg-R compounds, such as magnesium alkyls.

The insertion of carbon dioxide (CO₂) into a Mg-C bond is a well-established, rapid, and clean reaction that leads to the formation of a magnesium carboxylate. d-nb.info In a similar vein, the interaction of a carbonyl compound, such as an aldehyde or ketone, with a magnesium alkoxide like magnesium bis(2-ethylhexoxide) typically proceeds via a Meerwein-Ponndorf-Verley (MPV) type mechanism or an aldol (B89426) reaction. In the MPV pathway, the magnesium alkoxide acts as a hydride donor, reducing the carbonyl substrate while the alkoxide is oxidized.

However, the insertion of carbon monoxide (CO) into Mg-R bonds is significantly more complex due to the high stability of the C≡O triple bond and the general instability of the resulting magnesium acyl intermediates. d-nb.infonih.govresearchgate.net For s-block metals like magnesium, these acyl species are notoriously unstable and prone to decomposition or side reactions. d-nb.info The mechanism often involves a 1,1-migratory insertion of CO into the Mg-R bond to generate a metal acyl fragment, M-C(O)R. d-nb.inforesearchgate.net The stability and subsequent reactivity of this intermediate are highly dependent on the ligand environment of the magnesium center. In the context of magnesium bis(2-ethylhexoxide), the alkoxide ligands themselves can participate, influencing the coordination sphere and the pathway of the carbonyl insertion.

Mechanistic Insights into Carbon Monoxide Conversion to Alkoxides, including Carbene Intermediates

Recent studies on magnesium alkyl complexes have provided remarkable insights into the conversion of carbon monoxide into alkoxides, a transformation that involves multiple C-C bond formations in a single, highly selective reaction. d-nb.infonih.gov This process circumvents the formation of unstable acyl anions. The reaction of a magnesium alkyl, stabilized by a bulky ligand, with CO can lead to an alkoxide through a surprising pathway involving a carbene intermediate. d-nb.infonih.govresearchgate.net

The proposed mechanism involves the initial insertion of CO into the Mg-alkyl bond, but the subsequent steps are what define the unique outcome. A key feature is the trapping of a highly reactive oxycarbene intermediate, which prevents unwanted side reactions like CO homologation. d-nb.info This intermediate can then undergo further reactions, such as intramolecular C-H activation and subsequent additions of alkyl groups, ultimately leading to a complex, multifunctional alkoxide. d-nb.inforesearchgate.net In one studied case, three new C-C bonds were formed in a single reaction, converting the magnesium alkyl into a chiral magnesium alkoxide. d-nb.infonih.gov

This reactivity highlights the principle of "Umpolung" or polarity reversal, where the typically electrophilic carbon of CO is converted into a nucleophilic center within the carbene intermediate. d-nb.info While this specific mechanism was detailed for a magnesium alkyl with a dipyrromethenide ligand, it provides a plausible framework for how magnesium centers, in general, can mediate the complex transformation of CO. The 2-ethylhexoxide ligands would play a crucial role in stabilizing the magnesium center and influencing the reactivity of any intermediates formed.

Kinetic Studies and Control Aspects of Polymerization Reactions

Magnesium alkoxides, including magnesium bis(2-ethylhexoxide), are effective initiators for the ring-opening polymerization (ROP) of cyclic esters like lactide (LA) and ε-caprolactone to produce biodegradable polyesters such as polylactide (PLA). acs.orgpolymer.cn The kinetics and control of these polymerizations are critically influenced by the catalyst structure, reaction conditions, and the presence of co-initiators like alcohols.

Kinetic studies of lactide ROP initiated by magnesium-based systems often show a first-order dependence on both the monomer and the catalyst concentration. nih.govatlantis-press.com For instance, research on related zinc and magnesium complexes with β-diiminate ligands demonstrated that the polymerization of rac-lactide is first-order with respect to the monomer. nih.gov The rate of polymerization can be exceptionally fast; a magnesium complex was reported to polymerize 500 equivalents of rac-lactide in under 5 minutes at 20°C. nih.gov

A key feature of magnesium-catalyzed ROP is the potential for "immortal" polymerization, especially when conducted in the presence of an excess of a chain transfer agent, typically an alcohol. acs.orgpolymer.cn In this process, each magnesium center can generate multiple polymer chains. The binary system of MgⁿBu₂ and an alcohol like diphenylmethanol (B121723) has shown unprecedented activity, producing up to 500 PLA chains per magnesium atom. acs.org The molecular weight of the resulting polymer is controlled by the ratio of monomer to the alcohol, while polydispersity indices (PDI) remain low, indicating a well-controlled process. acs.orgpolymer.cn The proposed mechanism for this is a coordination-insertion pathway, where the monomer coordinates to the magnesium center and then inserts into the Mg-alkoxide bond. acs.orgrsc.org The active species is often a magnesium alkoxide formed in situ.

| Catalyst System | Monomer | Order in Monomer | Order in Catalyst | Key Findings | Reference |

|---|---|---|---|---|---|

| [(BDI-1)MgO(i)Pr]₂ | rac-lactide | Not specified, but fast | Not specified | Extremely fast polymerization (500 equiv. in <5 min) | nih.gov |

| MgⁿBu₂/Ph₂CHOH | l-lactide | First | First | "Immortal" polymerization; high catalyst efficiency | acs.org |

| Mg(OCAdtBuPh)₂(THF)₂ | rac-lactide | Not specified | Not specified | Very high activity but moderate control | nih.govresearchgate.net |

| Sn(Oct)₂/PPh₃ | L-lactide | First | First | Apparent activation energy of 58.0 kJ mol⁻¹ | atlantis-press.com |

Exploration of Metal-Ligand Cooperation in Catalytic Cycles

Metal-ligand cooperation (MLC) is a powerful concept in catalysis where the ligand is not a mere spectator but actively participates in bond activation and formation. rsc.orgnumberanalytics.com This synergistic interaction between the metal and ligand enhances catalytic activity and selectivity. numberanalytics.com While often demonstrated with sophisticated pincer ligands, the principle also applies to simpler systems. acs.orgnih.govnih.govnih.govresearchgate.net

In magnesium catalysis, MLC has been elegantly shown in hydrogenation reactions using dearomatized pincer complexes. nih.govnih.gov The catalytic cycle involves the reversible activation of H₂ across the Mg-ligand framework through an aromatization/dearomatization sequence of the ligand. nih.govnih.gov This facilitates the heterolytic cleavage of the H-H bond without changing the metal's oxidation state, creating a metal hydride and a protonated ligand arm, which then act in concert to reduce a substrate. nih.gov

For a simple alkoxide like magnesium bis(2-ethylhexoxide), MLC is more subtle but still relevant. In ring-opening polymerization, the alkoxide ligand is the active participant that initiates the polymer chain. The catalytic cycle involves the alkoxide ligand attacking the cyclic monomer, which opens the ring and creates a new, longer alkoxide attached to the magnesium center. This new alkoxide then continues the cycle by attacking another monomer. The magnesium atom acts as a Lewis acid, activating the monomer's carbonyl group towards nucleophilic attack, while the alkoxide ligand is the nucleophile that is directly involved in the bond-forming step. This cooperative action between the Lewis acidic metal center and the nucleophilic ligand is a form of MLC. numberanalytics.com

Analysis of Steric and Electronic Ligand Effects on Reaction Reactivity and Selectivity

The steric bulk and electronic properties of the ligands coordinated to a magnesium center have a profound impact on the catalyst's reactivity, selectivity, and even its nuclearity (i.e., whether it exists as a monomer, dimer, or larger aggregate). nih.govanu.edu.au The 2-ethylhexyl group in magnesium bis(2-ethylhexoxide) imparts specific steric and electronic characteristics.

Steric Effects: The branched structure of the 2-ethylhexyl group provides significant steric hindrance around the magnesium center. This can influence the coordination number of the metal and the rate at which substrates can access it. Studies comparing magnesium alkoxides with different bulky ligands, such as those derived from adamantyl-containing alcohols, show that increased steric bulk can lead to the selective formation of monomeric complexes, which often exhibit different reactivity compared to their dinuclear or polynuclear counterparts. rsc.orgnih.govresearchgate.net For example, a highly hindered ligand led to a mononuclear bis(alkoxide) complex, whereas a less sterically demanding ligand resulted in dinuclear products. rsc.orgnih.gov This steric bulk also affects selectivity in polymerization, influencing the stereocontrol during the polymerization of racemic lactide. nih.gov

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Applications in Reaction Analysis

DFT calculations serve as a powerful tool to model the electronic structure and reactivity of magnesium compounds. acs.org By simulating reactions at an atomic level, researchers can gain insights that are often difficult to obtain through experimental means alone.

A key application of DFT is the calculation of activation energies (reaction barriers) and the characterization of transition state geometries. This information is fundamental to understanding reaction rates and selectivity. Studies on related magnesium-catalyzed reactions provide valuable data that can be extrapolated to understand the reactivity of magnesium bis(2-ethylhexanoate).

For instance, a computational study on the displacement of alkoxy groups by Grignard reagents, which involves magnesium alkoxide intermediates, has elucidated the energetics of competing reaction pathways. nih.gov The calculations, performed at the B3LYP/6-31G(d) level of theory, revealed the free energy barriers for different nucleophilic attacks. nih.gov In a model reaction involving an aromatic ester, the calculated activation energy for the displacement of a methoxy (B1213986) group was found to be lower than that for addition to the carbonyl group, indicating the kinetic favorability of the former process. nih.gov

Another relevant study investigated the conversion of carbon monoxide to an alkoxide mediated by a magnesium alkyl complex, providing concrete values for the energetics of the transformation. researchgate.netd-nb.info The Gibbs free energies (ΔG) were calculated using the PBE0-D3BJ/def2-TZVP level of theory. researchgate.netd-nb.info These calculations demonstrate the ability of DFT to map out complex multi-step reaction energy profiles.

Table 1: Calculated Free Energy Barriers for a Magnesium-Mediated CO to Alkoxide Conversion researchgate.netd-nb.info

| Reaction Step | Transition State | Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) |

| Initial CO Addition | A | +31.5 |

| Ring Expansion | G | +8.4 |

| Final Rearrangement | I* | Not specified |

| Data derived from a study on a (MesDPM)MgnBu complex reacting with CO. researchgate.netd-nb.info |

These examples highlight how DFT can quantify the energy landscapes of magnesium-mediated reactions. For magnesium bis(2-ethylhexanoate), similar calculations could predict its reactivity in processes like catalysis, where it might act as a precursor or an active species. The bulky 2-ethylhexyl groups would be expected to influence the transition state geometries and, consequently, the activation energies.

DFT is instrumental in mapping out entire reaction mechanisms, including the identification of intermediates and transition states that connect them. This provides a step-by-step understanding of how reactants are converted to products.

The mechanism of the Grignard reaction, a cornerstone of organic synthesis involving organomagnesium species, has been extensively studied using DFT. nih.gov These studies have revealed that the reaction can proceed through different pathways depending on the steric hindrance of the reactants. For less hindered substrates, a concerted, polar mechanism involving a four-centered transition state is favored. nih.gov However, for bulkier reactants, a single electron transfer (SET) mechanism may become competitive, proceeding through radical intermediates. nih.gov Given the steric bulk of the 2-ethylhexyl group, it is plausible that reactions involving magnesium bis(2-ethylhexanoate) could exhibit SET character under certain conditions.

A detailed computational study of the reaction between methylmagnesium chloride and formaldehyde (B43269) in dimethyl ether showed a mechanism involving a dimeric Grignard reagent, underscoring the importance of aggregation in these systems. nih.govrsc.org The transition state for the C-C bond formation involves the coordination of the carbonyl compound to one magnesium atom while the alkyl group from an adjacent magnesium atom performs the nucleophilic attack. nih.gov This cooperative effect within the dimer lowers the activation energy compared to a monomeric reagent. rsc.org

The study on the CO-to-alkoxide conversion further illustrates the power of DFT in unraveling unexpected reaction pathways. researchgate.netd-nb.info The combined experimental and computational approach revealed a complex sequence involving a nucleophilic 1,1-addition to form an acyl anion, which then acts as a nucleophile in a subsequent 1,2-addition to a ligand backbone, ultimately leading to the alkoxide product. d-nb.info This demonstrates that magnesium complexes can facilitate intricate multi-step transformations.

Molecular Modeling of Magnesium Alkoxide Complexation and Adduct Formation

Magnesium alkoxides, including magnesium bis(2-ethylhexanoate), rarely exist as simple monomeric species in solution. They tend to form aggregates or adducts with solvent molecules or other ligands. Molecular modeling is crucial for understanding the structure and stability of these complexes, which in turn dictates their reactivity.

Research on simple, bulky magnesium alkoxides has shown that their structure is highly dependent on the steric demands of the alkoxide ligand and the nature of the solvent. nih.govrsc.org For example, the reaction of n-butyl-sec-butylmagnesium with the bulky alcohol HOCAdtBuPh in the presence of tetrahydrofuran (B95107) (THF) selectively forms the mononuclear bis(alkoxide) complex Mg(OCAdtBuPh)₂(THF)₂. rsc.org In contrast, a less sterically hindered alcohol led to the formation of dinuclear products. rsc.org This suggests that the two bulky 2-ethylhexyl groups in magnesium bis(2-ethylhexanoate) would likely disfavor the formation of large oligomers, potentially favoring monomeric or dimeric species, especially in coordinating solvents like THF.

Experimental and modeling studies on various alkylmagnesium alkoxides have identified a range of aggregation states. rsc.org While some linear alkoxides form large oligomers (with degrees of association around 8) in non-polar solvents, those with branching close to the oxygen atom, such as (EtMgOBuᵗ)₄, tend to form tetramers. rsc.org Even more sterically demanding alkoxides can exist as dimers, for example, (EtMgOCEt₃)₂. rsc.org The aggregation state is a result of a balance between the stabilizing effect of forming additional Mg-O bridges and the destabilizing steric repulsion between the bulky organic groups.

The formation of adducts with solvent molecules is also a key feature. The coordination of Lewis basic solvents like diethyl ether or THF to the magnesium center is crucial for stabilizing the complex and influencing its reactivity. rsc.org Computational studies have shown that the number of coordinating solvent molecules can vary, with magnesium capable of expanding its coordination sphere to accommodate them, sometimes resulting in distorted octahedral geometries. rsc.org For magnesium bis(2-ethylhexanoate), it is expected that the magnesium center would readily coordinate solvent molecules, and the nature and extent of this solvation would play a significant role in its chemical behavior.

Table 2: Aggregation States of Various Alkylmagnesium Alkoxides rsc.org

| Compound | Solvent | Aggregation State |

| EtMgOPrⁿ | Benzene | Oligomer (ca. 8) |

| EtMgOPrⁱ | Benzene | Tetramer |

| EtMgOBuᵗ | Benzene | Tetramer |

| (EtMgOCEt₃,THF) | Benzene | Dimer |

| (BuᵗOMgBr,Et₂O) | Benzene / Diethyl Ether | Dimer |

This table illustrates the strong influence of the alkoxide's steric bulk on the structure of the resulting magnesium complex. The 2-ethylhexyl group, being a branched primary alkoxide, would likely lead to aggregation behavior intermediate between linear and highly branched tertiary alkoxides.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Hexanol, 2-ethyl-, magnesium salt (2:1) in laboratory settings?

- Methodological Answer : Synthesis typically involves reacting 2-ethyl-1-hexanol with magnesium precursors (e.g., MgO or Mg(OH)₂) under anhydrous conditions. For analogous organomagnesium salts, stoichiometric control (2:1 alcohol-to-Mg ratio) and inert atmospheres (N₂/Ar) are critical to prevent hydrolysis . Purification may require recrystallization from polar aprotic solvents like DMF, as demonstrated in similar organometallic syntheses .

Q. How can researchers characterize the purity and structural integrity of 1-Hexanol, 2-ethyl-, magnesium salt (2:1)?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- FT-IR : Identify characteristic O-H (broad ~3200 cm⁻¹) and Mg-O (500–600 cm⁻¹) stretches .

- GC-MS : Use retention index (RI) validation to address discrepancies (e.g., observed RI vs. literature RI 1010–1064) .

- Elemental Analysis : Verify Mg content (expected ~9.5% for C₁₆H₃₄MgO₂) to confirm stoichiometry .

Q. What are the solubility properties of 1-Hexanol, 2-ethyl-, magnesium salt (2:1) in common solvents?

- Methodological Answer : The parent alcohol (2-ethyl-1-hexanol) has limited water solubility (1 g/L at 20°C) but is miscible with hydrocarbons . The magnesium salt likely exhibits polar-aprotic solvent affinity (e.g., DMSO, DMF) due to ionic character, analogous to magnesium 2-ethylbutyrate . Test solubility gradients using Hansen solubility parameters for systematic screening.

Advanced Research Questions

Q. What analytical challenges arise in distinguishing this compound from structurally similar organomagnesium species?

- Methodological Answer : Co-elution in GC-MS with branched alcohols (e.g., isomers of C₈H₁₈O) necessitates orthogonal validation:

- Heartcut GC×GC-MS : Resolve co-eluting peaks by coupling two columns with distinct polarities .

- NMR : Use ²⁵Mg NMR (if accessible) or ¹H-¹³C HMBC to confirm Mg coordination to the alkoxide .

Q. How does the coordination geometry of magnesium influence reactivity in catalytic applications?

- Methodological Answer : Magnesium’s tetrahedral or octahedral coordination (common in organomagnesium salts) affects Lewis acidity. Compare with titanium ethylhexoxide ( ):

- DFT Calculations : Model Mg-O bond lengths and charge distribution to predict catalytic activity in esterification or polymerization .

- Kinetic Studies : Monitor reaction rates in model systems (e.g., transesterification) to correlate geometry with efficacy .

Q. What computational approaches predict the thermodynamic stability of this compound under varying conditions?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate degradation pathways in aqueous/organic matrices (e.g., hydrolysis susceptibility) .

- COSMO-RS : Predict solubility and stability in solvent blends using activity coefficients .

Q. How does environmental pH affect the compound’s stability and ecological impact?

- Methodological Answer : Design pH-variable degradation studies:

- Hydrolysis Kinetics : Track Mg²⁺ release via ICP-MS under acidic (pH 3–5) vs. neutral conditions .

- Ecotoxicology Assays : Use Daphnia magna or algal models to assess toxicity thresholds (align with OECD 201/202 guidelines) .

Data Contradictions and Validation

- Retention Index Discrepancies : highlights RI mismatches (calculated 940 vs. literature 1010–1064) for 2-ethyl-1-hexanol derivatives. Mitigate by cross-referencing with high-resolution MS/MS libraries and synthetic standards .

- Synthesis Yield Variability : notes hygroscopicity in magnesium salts; recommend strict anhydrous protocols and Karl Fischer titration for moisture monitoring during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.